Furo[3,2-b]pyridine-2-carbaldehyde basic properties
Furo[3,2-b]pyridine-2-carbaldehyde basic properties
An In-Depth Technical Guide to the Core Properties of Furo[3,2-b]pyridine-2-carbaldehyde
Abstract
The Furo[3,2-b]pyridine moiety is a privileged heterocyclic scaffold, commanding significant attention in the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic characteristics render it an exceptional pharmacophore for developing potent and selective modulators of various biological targets.[1] This guide focuses on a key derivative, Furo[3,2-b]pyridine-2-carbaldehyde, a versatile building block whose aldehyde functionality serves as a gateway for extensive chemical diversification. We will explore its fundamental physicochemical properties, synthetic pathways, characteristic reactivity, spectroscopic signature, and its demonstrated utility in drug discovery.
Introduction to the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring with a pyridine ring creates the Furo[3,2-b]pyridine system, a bicyclic heterocycle with a distinct electronic and structural profile.[2] This scaffold has been successfully incorporated into molecules targeting a range of biological pathways, particularly in oncology. Derivatives have shown potent activity as kinase inhibitors, including against Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs), and have demonstrated cytotoxicity against various cancer cell lines.[1][3] Furo[3,2-b]pyridine-2-carbaldehyde is a pivotal intermediate in the synthesis of these complex molecules, providing a reactive handle for the introduction of diverse functional groups and pharmacophoric elements.
Physicochemical and Structural Data
A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters influence its solubility, membrane permeability, and interaction with biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | [4] |
| Molecular Weight | 147.13 g/mol | [5][6] |
| IUPAC Name | furo[3,2-b]pyridine-2-carbaldehyde | [4] |
| CAS Number | Not explicitly available for this specific isomer, but related isomers are documented. | |
| Monoisotopic Mass | 147.03203 Da | [4] |
| Predicted XlogP | 1.1 | [4] |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
| SMILES | C1=CC2=C(C=C(O2)C=O)N=C1 | [4] |
Note: Some data are based on computational predictions.
Synthesis of the Furo[3,2-b]pyridine Core
The construction of the Furo[3,2-b]pyridine nucleus is a critical step. Strategies predominantly focus on forming the furan ring onto a pre-existing, functionalized pyridine core.[1]
Key Synthetic Strategy: Sonogashira Coupling and Heteroannulation
A highly effective and convergent method involves a one-pot, sequential Sonogashira cross-coupling followed by an intramolecular C-O bond formation (heteroannulation).[1][3] This approach offers direct access to 2-substituted Furo[3,2-b]pyridines. The causality behind this choice of reaction is its efficiency; two crucial bonds are formed in a single pot, minimizing purification steps and improving overall yield. The use of ultrasound irradiation can further enhance reaction rates and efficiency.[3]
The general workflow is depicted below:
Caption: One-pot synthesis via Sonogashira coupling and heteroannulation.
Detailed Experimental Protocol: Synthesis of a 2-Substituted Furo[3,2-b]pyridine
This protocol is adapted from established procedures and serves as a self-validating system for synthesizing the core scaffold.[1][3]
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Vessel Preparation: To a dry, round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 mmol, 1 equiv.).
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Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.), 10% Pd/C (0.05 mmol), CuI (0.05 mmol), PPh₃ (0.1 mmol), and anhydrous ethanol (10 mL).
-
Base Addition: Add triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.) to the stirred suspension. The base is critical for scavenging the HCl generated during the coupling reaction.
-
Reaction Conditions: Immerse the flask in an ultrasonic bath at room temperature. The use of ultrasound provides mechanical agitation and localized heating, accelerating the reaction compared to conventional heating.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting pyridine derivative is consumed. This provides a clear endpoint and prevents the formation of byproducts from over-reaction.
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Work-up: Upon completion, remove the solvent under reduced pressure.
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Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-substituted Furo[3,2-b]pyridine.
Chemical Reactivity and Basic Properties
Furo[3,2-b]pyridine-2-carbaldehyde possesses two primary sites of reactivity: the pyridine nitrogen and the aldehyde functional group.
Basicity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system, conferring basic properties. It can be protonated by acids to form pyridinium salts or act as a nucleophile in alkylation reactions. This basicity is a key determinant of the molecule's pharmacokinetic properties, influencing its solubility in aqueous media and its ability to interact with acidic residues in biological targets.
Reactivity of the 2-Carbaldehyde Group
The aldehyde group is highly electrophilic due to the polarization of the C=O bond, making the carbonyl carbon susceptible to attack by a wide range of nucleophiles. This functional group is a cornerstone of its utility as a synthetic intermediate.
Caption: Reactivity map of the 2-carbaldehyde functional group.
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Oxidation: The aldehyde can be readily oxidized to the corresponding Furo[3,2-b]pyridine-2-carboxylic acid using standard oxidizing agents. This carboxylic acid is itself a valuable intermediate for amide bond formation.
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Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the primary alcohol, (Furo[3,2-b]pyridin-2-yl)methanol.
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Nucleophilic Addition: The aldehyde undergoes classic nucleophilic addition reactions. For instance, reaction with Grignard reagents (R-MgBr) yields secondary alcohols, and the Wittig reaction converts the aldehyde into an alkene.
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Condensation Reactions: The reaction with primary amines (R-NH₂) forms imines (Schiff bases), while reactions with hydrazines or hydrazides produce hydrazones.[7] These reactions are fundamental in medicinal chemistry for linking the furo[3,2-b]pyridine core to other molecular fragments.
Spectroscopic Characterization
The structure of Furo[3,2-b]pyridine-2-carbaldehyde can be unequivocally confirmed by a combination of spectroscopic techniques.
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Aldehyde proton (-CHO) | δ 9.8 - 10.2 ppm (singlet) |
| Furan proton (H-3) | δ 7.5 - 7.8 ppm (singlet) | |
| Pyridine protons | δ 7.0 - 8.8 ppm (multiplets) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 185 - 195 ppm |
| Aromatic/Heteroaromatic carbons | δ 110 - 160 ppm | |
| IR Spectroscopy | Carbonyl stretch (ν C=O) | 1690 - 1715 cm⁻¹ |
| Aromatic C=C and C=N stretches | 1450 - 1600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 147.03 |
Note: Values are approximate and depend on the solvent and instrument used.
Applications in Drug Discovery
The Furo[3,2-b]pyridine scaffold is a validated starting point for the development of novel therapeutics.[8] The 2-carbaldehyde derivative is particularly valuable as it allows for the systematic exploration of the chemical space around the core structure.
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Anticancer Activity: Numerous studies have reported the potent cytotoxic activity of 2-substituted Furo[3,2-b]pyridines against breast cancer cell lines such as MCF-7 and MDA-MB-231.[3] The aldehyde allows for the synthesis of a library of derivatives (e.g., imines, hydrazones) that can be screened for enhanced potency and selectivity.
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Kinase Inhibition: The rigid scaffold serves as an excellent anchor for designing inhibitors that fit into the ATP-binding pocket of various kinases. The aldehyde can be elaborated into structures that form key hydrogen bonds or other interactions with the target enzyme.[1]
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Versatile Synthetic Handle: Beyond direct biological activity, the aldehyde's primary role is that of a chemical handle. Its conversion to other functional groups (alcohols, acids, amines via reductive amination) opens up a vast array of subsequent coupling chemistries (e.g., Suzuki, Heck, amide coupling), making it an indispensable tool for drug development professionals.
References
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PubChem. (n.d.). Furo[3,2-b]pyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. (n.d.). Retrieved from [Link]
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved from [Link]
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Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
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Gašparová, R., et al. (2005). Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. ResearchGate. Retrieved from [Link]
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